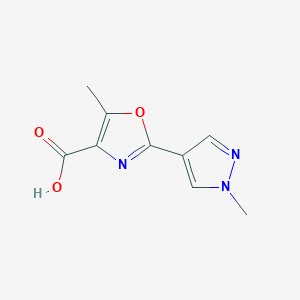
1,3-Dihydro-1-oxo-2H-isoindole-2-acetaldehyde
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemical Reactions and Synthetic Pathways
Rearrangement and Characterization : A study conducted by Váňa et al. (2012) delved into the rearrangement of substituted S-(1(3H)-isobenzofuranone-3-yl)isothiuronium bromides. The reaction outcomes varied based on the base used, leading to products such as 1-hydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-carbothioamides. Interestingly, the formation of isoindolones was observed through a two-step process with an aldehyde intermediate, which aligns with the interest in 1,3-Dihydro-1-oxo-2H-isoindole-2-acetaldehyde related compounds (Váňa, Sedlák, Padělková, & Hanusek, 2012).
Spectroscopic Study of Acetaldehyde and Water Mixtures : Scheithauer et al. (2015) conducted a comprehensive study on the chemical equilibria in mixtures of acetaldehyde and water using quantitative NMR spectroscopy. This research is crucial for understanding the behavior of acetaldehyde (a related compound to 1,3-Dihydro-1-oxo-2H-isoindole-2-acetaldehyde) in aqueous environments, which has implications for various industrial and chemical synthesis processes (Scheithauer, Harbou, Hasse, Grützner, Rijksen, Zollinger, & Thiel, 2015).
Condensation Reactions : Opatz and Ferenc (2004) discovered a novel class of compounds, amino-(3-oxo-2,3-dihydro-1H-isoindol-1-ylidene)-acetonitriles, through a three-component condensation reaction involving 2-carboxybenzaldehyde, primary amines, and hydrogen cyanide. This study showcases the synthetic versatility of isoindolinones, providing insights into the chemistry surrounding compounds similar to 1,3-Dihydro-1-oxo-2H-isoindole-2-acetaldehyde (Opatz & Ferenc, 2004).
Applications in Catalysis and Oxidation Processes
Oxidation of Alkenes : Szuromi, Shan, and Sharp (2003) explored the oxidation of alkenes by a platinum oxo complex, leading to the formation of acetaldehyde among other products. This research highlights the potential of using metal complexes for the oxidation of organic compounds, relevant to the synthesis and transformation of 1,3-Dihydro-1-oxo-2H-isoindole-2-acetaldehyde related structures (Szuromi, Shan, & Sharp, 2003).
Photocatalytic Oxidation : Arai et al. (2008) reported the complete oxidation of acetaldehyde to CO2 over a Pd/WO3 photocatalyst under both fluorescent- and visible-light irradiation. This study showcases the application of photocatalysis in the degradation of volatile organic compounds, potentially extending to the transformation of compounds related to 1,3-Dihydro-1-oxo-2H-isoindole-2-acetaldehyde (Arai, Horiguchi, Yanagida, Gunji, Sugihara, & Sayama, 2008).
Propiedades
IUPAC Name |
2-(3-oxo-1H-isoindol-2-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-6-5-11-7-8-3-1-2-4-9(8)10(11)13/h1-4,6H,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBOZLYDDQXFMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1427969.png)





![3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1427979.png)


